molecular formula C24H44N4O2 B12607536 N-Dodecyl-N'-[6-(heptan-3-yl)-4-oxo-1,4-dihydropyrimidin-2-yl]urea CAS No. 915398-96-8

N-Dodecyl-N'-[6-(heptan-3-yl)-4-oxo-1,4-dihydropyrimidin-2-yl]urea

Katalognummer: B12607536
CAS-Nummer: 915398-96-8
Molekulargewicht: 420.6 g/mol
InChI-Schlüssel: PSCOEEXNVPHXJQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-Dodecyl-N’-[6-(heptan-3-yl)-4-oxo-1,4-dihydropyrimidin-2-yl]urea is a synthetic organic compound characterized by its unique structure, which includes a long dodecyl chain and a pyrimidinyl urea moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-Dodecyl-N’-[6-(heptan-3-yl)-4-oxo-1,4-dihydropyrimidin-2-yl]urea typically involves the reaction of dodecylamine with a pyrimidinyl isocyanate derivative. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:

    Step 1: Synthesis of the pyrimidinyl isocyanate derivative.

    Step 2: Reaction of the pyrimidinyl isocyanate with dodecylamine to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the product.

Analyse Chemischer Reaktionen

Types of Reactions

N-Dodecyl-N’-[6-(heptan-3-yl)-4-oxo-1,4-dihydropyrimidin-2-yl]urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction may result in the formation of reduced amines or alcohols.

Wissenschaftliche Forschungsanwendungen

N-Dodecyl-N’-[6-(heptan-3-yl)-4-oxo-1,4-dihydropyrimidin-2-yl]urea has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its unique structure and biological activity.

    Industry: Utilized in the development of new materials and as a surfactant in various industrial processes.

Wirkmechanismus

The mechanism of action of N-Dodecyl-N’-[6-(heptan-3-yl)-4-oxo-1,4-dihydropyrimidin-2-yl]urea involves its interaction with specific molecular targets within biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    N-Dodecyl-N,N-dimethyl-3-ammonio-1-propanesulfonate: A compound with a similar dodecyl chain but different functional groups.

    N-Dodecyl-N,N-dimethyl-3-ammonio-1-propanesulfonate: Another compound with a similar structure but different chemical properties.

Uniqueness

N-Dodecyl-N’-[6-(heptan-3-yl)-4-oxo-1,4-dihydropyrimidin-2-yl]urea is unique due to its specific combination of a dodecyl chain and a pyrimidinyl urea moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Eigenschaften

CAS-Nummer

915398-96-8

Molekularformel

C24H44N4O2

Molekulargewicht

420.6 g/mol

IUPAC-Name

1-dodecyl-3-(4-heptan-3-yl-6-oxo-1H-pyrimidin-2-yl)urea

InChI

InChI=1S/C24H44N4O2/c1-4-7-9-10-11-12-13-14-15-16-18-25-24(30)28-23-26-21(19-22(29)27-23)20(6-3)17-8-5-2/h19-20H,4-18H2,1-3H3,(H3,25,26,27,28,29,30)

InChI-Schlüssel

PSCOEEXNVPHXJQ-UHFFFAOYSA-N

Kanonische SMILES

CCCCCCCCCCCCNC(=O)NC1=NC(=CC(=O)N1)C(CC)CCCC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.